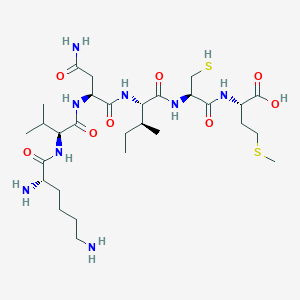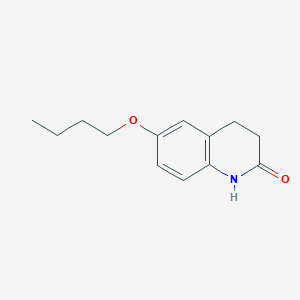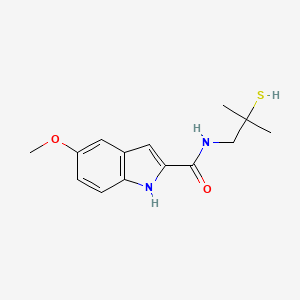
5-Methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Méthoxy-N-(2-méthyl-2-sulfanylpropyl)-1H-indole-2-carboxamide est un composé synthétique appartenant à la classe des indoles. Les dérivés d'indole sont connus pour leurs diverses activités biologiques et sont souvent étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 5-Méthoxy-N-(2-méthyl-2-sulfanylpropyl)-1H-indole-2-carboxamide implique généralement plusieurs étapes, en commençant par des précurseurs disponibles dans le commerce. Une voie synthétique courante comprend:
Formation du noyau indole: Le noyau indole peut être synthétisé par la synthèse d'indole de Fischer, où la phénylhydrazine réagit avec un aldéhyde ou une cétone en milieu acide.
Formation de la carboxamide: Le groupe carboxamide peut être introduit en faisant réagir le dérivé indole avec un dérivé d'acide carboxylique approprié, tel qu'un chlorure d'acide ou un anhydride, en présence d'une base.
Formation du thioéther:
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation de la voie synthétique ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Méthoxy-N-(2-méthyl-2-sulfanylpropyl)-1H-indole-2-carboxamide peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction: Le groupe carboxamide peut être réduit en amine en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution: Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courantes
Oxydation: Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction: Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution: Hydrure de sodium, tert-butylate de potassium.
Principaux produits
Oxydation: Sulfoxydes, sulfones.
Réduction: Amines.
Substitution: Divers dérivés indoliques substitués.
4. Applications de la recherche scientifique
Le 5-Méthoxy-N-(2-méthyl-2-sulfanylpropyl)-1H-indole-2-carboxamide a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie: Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine: Enquête sur ses applications thérapeutiques potentielles, notamment comme candidat médicament pour diverses maladies.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du 5-Méthoxy-N-(2-méthyl-2-sulfanylpropyl)-1H-indole-2-carboxamide n'est pas complètement compris, mais il est supposé interagir avec des cibles moléculaires et des voies spécifiques. Les cibles potentielles comprennent les enzymes, les récepteurs et les canaux ioniques. Le composé peut exercer ses effets par la modulation de ces cibles, conduisant à des changements dans les voies de signalisation cellulaire et les réponses biologiques.
Applications De Recherche Scientifique
5-Methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential targets include enzymes, receptors, and ion channels. The compound may exert its effects through modulation of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Méthoxy-N,N-diméthyltryptamine (5-MeO-DMT): Un composé psychédélique naturel avec une structure indole similaire.
5-Méthoxy-N-isopropyltryptamine (5-MeO-MiPT): Un composé psychédélique synthétique avec des similitudes structurales.
5-Méthoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): Un autre composé psychédélique synthétique avec une structure apparentée.
Unicité
Le 5-Méthoxy-N-(2-méthyl-2-sulfanylpropyl)-1H-indole-2-carboxamide est unique en raison de la présence du groupe 2-méthyl-2-sulfanylpropyle, qui le distingue des autres dérivés indoliques. Cette caractéristique structurelle peut contribuer à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour de futures recherches et développements.
Propriétés
Numéro CAS |
671783-60-1 |
|---|---|
Formule moléculaire |
C14H18N2O2S |
Poids moléculaire |
278.37 g/mol |
Nom IUPAC |
5-methoxy-N-(2-methyl-2-sulfanylpropyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H18N2O2S/c1-14(2,19)8-15-13(17)12-7-9-6-10(18-3)4-5-11(9)16-12/h4-7,16,19H,8H2,1-3H3,(H,15,17) |
Clé InChI |
YSPCXMQPWAKPAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNC(=O)C1=CC2=C(N1)C=CC(=C2)OC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)


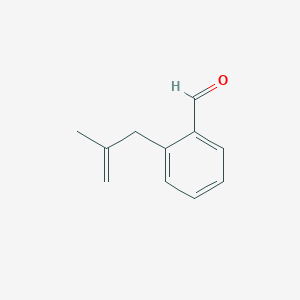
![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
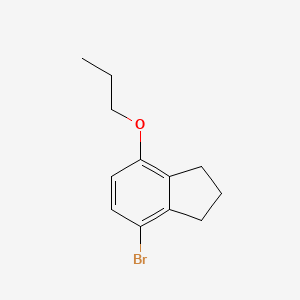
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)

